Product packaging for Allylazetidinone(Cat. No.:)

Allylazetidinone

Cat. No.: B8342683
M. Wt: 111.14 g/mol
InChI Key: JMIYETBXECHWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allylazetidinone is a valuable chemical building block in organic synthesis and medicinal chemistry research, featuring a reactive allyl group attached to the four-membered azetidin-2-one (β-lactam) ring. This structure combines the synthetic versatility of an allyl moiety with the renowned biological significance of the β-lactam core, which is the central pharmacophore in all penicillin and cephalosporin antibiotics . Researchers utilize this compound as a key intermediate for constructing complex, highly functionalized carbocyclic and heterocyclic scaffolds . Its primary research value lies in its application in metal-mediated allylic addition reactions. For instance, under Pd(0)/InI mediation, derivatives of 4-acetoxy-2-azetidinone can undergo C–O bond cleavage to form allylic indium (III) species. These reactive intermediates then add to electrophiles, providing derivatized cyclopentenes in high regio- and diastereoselectivity, which are valuable scaffolds for further exploration . This makes this compound a powerful tool for the diastereoselective synthesis of new carbocyclic platforms with potential applications in developing novel antibiotic structures and other biologically active molecules . The 2-azetidinone ring itself is a highly studied class of compounds, with ongoing research interest extending beyond antibacterial agents to areas such as cholesterol absorption inhibition (e.g., Ezetimibe), enzyme inhibition, and anticancer activity . This product is intended for use in a laboratory setting as a chemical reagent for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NO B8342683 Allylazetidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO

Molecular Weight

111.14 g/mol

IUPAC Name

1-prop-2-enylazetidin-2-one

InChI

InChI=1S/C6H9NO/c1-2-4-7-5-3-6(7)8/h2H,1,3-5H2

InChI Key

JMIYETBXECHWES-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CCC1=O

Origin of Product

United States

Chemical Properties of Allylazetidinone

The fundamental chemical properties of 4-Allylazetidin-2-one are summarized below. These identifiers and properties are essential for its characterization and use in a laboratory setting.

PropertyValue
IUPAC Name 4-(prop-2-en-1-yl)azetidin-2-one
CAS Number 80527-95-3 (for specific derivatives) molaid.com; the base compound is CID 155155 nih.gov
Molecular Formula C₆H₉NO nih.gov
Molecular Weight 111.14 g/mol
Physical Properties Data on physical properties such as melting point and boiling point are not consistently reported and can vary based on purity and isomeric form.

Note: The CAS number can vary depending on the specific stereoisomer and substituents.

Reactivity and Mechanistic Studies of Allylazetidinone

Ring-Opening Reactions

The inherent strain of the four-membered ring makes the amide bond of the β-lactam susceptible to cleavage by nucleophiles.

Nucleophilic Attack : The carbonyl carbon of the β-lactam is electrophilic and can be attacked by nucleophiles. This reaction is often facilitated by the significant ring strain. For example, acidic hydrolysis with water leads to the opening of the ring to form a β-amino acid derivative. The regioselectivity of the attack is influenced by substituents on the ring. magtech.com.cn

Intramolecular Rearrangement : In molecules containing an appropriately positioned internal nucleophile, such as a carboxylic acid, intramolecular ring-opening can occur. This leads to the formation of a new, larger ring system, such as a piperizonecarboxylic acid, through an unsymmetrical anhydride (B1165640) intermediate.

Cycloaddition Reactions

The allyl group of allylazetidinone can participate in various cycloaddition reactions, which are powerful methods for constructing rings.

[3+2] Dipolar Cycloaddition : The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile (like the alkene of the allyl group) to form a five-membered heterocycle. nih.govorganic-chemistry.org This is a concerted, pericyclic reaction. organic-chemistry.org

[4+2] Cycloaddition (Diels-Alder Reaction) : The Diels-Alder reaction is a cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. researchgate.netlibretexts.org While the allyl group itself is a dienophile, not a diene, it can react with dienes in this manner. The reaction rates are dependent on the energy gap between the HOMO of one reactant and the LUMO of the other. imperial.ac.uk

Functional Group Modifications

The this compound skeleton allows for a wide range of functional group interconversions, crucial for elaborating the structure into target molecules like antibiotics. slideshare.netsioc-journal.cn

Modification of the Allyl Group : The terminal double bond of the allyl group can be selectively oxidized. Ozonolysis, for instance, cleaves the double bond to yield an aldehyde. clockss.orggoogle.com This aldehyde can then be used in subsequent reactions, such as the Wittig reaction, to build the second ring of carbapenem (B1253116) antibiotics. clockss.org

Alkylation/Acylation at Nitrogen : The nitrogen atom of the β-lactam can be functionalized. For example, N-alkylation with substituted isothiocyanates under basic conditions (using NaH) yields alkene-thioureas. researchgate.netrsc.org This modification is a key step in the synthesis of bicyclic β-lactams. rsc.org

Aldol (B89426) and Alkylation Reactions : The carbon adjacent to the carbonyl group (C3) can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. google.comgoogle.com This enolate can then react with electrophiles, like acetaldehyde, in an aldol reaction to introduce a hydroxyethyl (B10761427) side chain, a critical feature of many carbapenem antibiotics. google.comlookchem.comresearchgate.net This reaction often produces a mixture of stereoisomers, from which the desired trans-isomer can be separated. google.com

Table 3: Common Functional Group Modifications of this compound

Reaction TypeReagentsPosition of ModificationResulting Functional Group
Ozonolysis O3, then a reducing agent (e.g., triphenylphosphine)Allyl groupAldehyde clockss.orggoogle.com
N-Alkylation NaH, IsothiocyanatesRing NitrogenN-thiourea researchgate.netrsc.org
Aldol Reaction Lithium diisopropylamide (LDA), AcetaldehydeC3 PositionHydroxyethyl side chain google.comresearchgate.net
Wittig Reaction Phosphorane ylideAldehyde (from ozonolysis)New C=C bond for ring closure clockss.org

Derivatization and Structural Modification of Allylazetidinone

Building Block for Bicyclic Compounds

The dual functionality of 4-allylazetidin-2-one (the lactam ring and the allyl group) allows for its elaboration into a variety of bicyclic structures. The allyl group can undergo various transformations, such as oxidation, metathesis, or addition reactions, to form a second ring fused to the azetidinone core.

Carbacephems are bicyclic β-lactam antibiotics that are structurally related to cephalosporins but with a methylene (B1212753) group replacing the sulfur atom in the six-membered ring. 4-Allylazetidin-2-one serves as a key starting material for the synthesis of the carbacephem nucleus. acs.orgjst.go.jp The allyl side chain can be elaborated and cyclized to form the second ring of the carbacephem structure.

4-Allylazetidin-2-one can be converted into various bicyclic systems containing additional heteroatoms. For instance, it has been used in the synthesis of the 7-oxo-1,3-diazabicyclo[3.2.0]heptane ring system. researchgate.netrsc.orgrsc.org This involves the transformation of the allyl group and subsequent intramolecular cyclization to form the fused five-membered ring containing two nitrogen atoms.

Intermediate in the Synthesis of Carbapenem (B1253116) Antibiotics

The most significant application of 4-allylazetidin-2-one is as a crucial intermediate in the total synthesis of carbapenem antibiotics. researchgate.netresearchgate.netnih.gov Carbapenems are a class of last-resort antibiotics with a very broad spectrum of activity. The synthesis of these complex molecules often relies on the stereocontrolled construction of the bicyclic carbapenem core, for which 4-allylazetidin-2-one is an essential precursor. The allyl group at the C-4 position is strategically manipulated through a series of reactions to build the fused five-membered ring characteristic of carbapenems.

Advanced Characterization and Computational Studies of Allylazetidinone

¹H NMR and ¹³C NMR Data

The ¹H NMR spectrum of 4-allylazetidinone displays characteristic signals for the protons on the β-lactam ring and the allyl group. nih.govhmdb.cahmdb.cadrugbank.com The protons on the four-membered ring typically appear as multiplets in the range of δ 2.5-4.5 ppm. nih.gov The vinyl protons of the allyl group are observed further downfield, usually between δ 5.0 and 6.0 ppm. nih.gov

The ¹³C NMR spectrum provides information about the carbon skeleton. nih.govmdpi.comnp-mrd.orghmdb.caomicronbio.com The carbonyl carbon of the β-lactam ring is a key diagnostic signal, appearing at a characteristic downfield shift, often in the range of δ 165-175 ppm. nih.govmdpi.com The carbons of the allyl group and the azetidinone ring also show distinct signals that aid in structure elucidation. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Allylazetidinone Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C=O - ~170
CH (β-lactam) ~3.2-3.7 ~60-66
CH₂ (allyl) ~2.5-2.7 ~32
=CH (allyl) ~5.8-5.9 ~134
=CH₂ (allyl) ~5.1-5.2 ~117

Note: Chemical shifts are approximate and can vary depending on the specific substituents and the solvent used.

IR Spectral Data

Infrared spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl stretching vibration of the β-lactam ring. sigmaaldrich.com This band typically appears at a relatively high frequency, in the range of 1730-1760 cm⁻¹, due to the ring strain. The C=C stretching vibration of the allyl group is also observable, usually around 1640 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Frequency (cm⁻¹)
β-Lactam C=O Stretch 1730 - 1760
Alkene C=C Stretch ~1640

Non Biomedical Applications of Allylazetidinone and Its Derivatives

Regulation and Classification

As a chemical intermediate, allylazetidinone would be subject to standard chemical safety regulations. Its classification would depend on toxicological data for the specific derivative. For research purposes, it is typically marked "for research use only" and not for human or veterinary use.

Precursor in Natural Product Synthesis (Excluding Biomedical Focus)

Environmental Impact and Biodegradability

Information on the specific environmental impact and biodegradability of this compound is not extensively documented in public literature. As with many synthetic organic compounds, its persistence and potential for bioaccumulation would need to be assessed. The β-lactam ring is susceptible to hydrolysis, which may contribute to its degradation in the environment.

Incorporation of this compound into Polymer Backbones

Handling and Disposal

Proper handling of this compound requires standard laboratory safety precautions, including the use of personal protective equipment. Disposal should be in accordance with local, state, and federal regulations for chemical waste. This typically involves incineration or other approved methods to prevent environmental contamination.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.